The Fluorinated Scaffold: A Technical Guide to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
The Fluorinated Scaffold: A Technical Guide to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Executive Summary
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS: 1704069-61-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Characterized by a "privileged" 2,3-difluorophenyl core fused with a 4-methylpiperidine moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals. Its structural uniqueness lies in the ortho-difluoro motif , which confers metabolic stability by blocking oxidative hotspots, and the para-bromine handle , which enables precise late-stage diversification via cross-coupling reactions.
This guide provides a comprehensive technical analysis of its chemical properties, synthesis pathways, and reactivity profiles, designed for researchers requiring actionable data for drug development workflows.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine |
| CAS Number | 1704069-61-3 |
| Molecular Formula | C₁₂H₁₄BrF₂N |
| Molecular Weight | 290.15 g/mol |
| SMILES | CC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F |
| Appearance | Viscous oil or low-melting solid (dependent on purity/salt form) |
Structural Biology & Conformer Dynamics
The molecule features a tertiary aniline-like nitrogen . Unlike aliphatic piperidines (pKa ~11), the nitrogen lone pair here is partially delocalized into the electron-deficient difluorophenyl ring.
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The Fluorine Effect: The 2,3-difluoro substitution creates a significant dipole and steric bulk. This forces the piperidine ring to twist out of coplanarity with the phenyl ring to minimize steric clash between the equatorial piperidine protons and the C2-fluorine.
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Metabolic Blockade: The C2 and C3 positions—typically susceptible to CYP450 oxidation—are blocked by fluorine, enhancing the metabolic half-life of derived drugs.
Part 2: Physicochemical Properties[2]
Expert Insight: The reduced basicity of the nitrogen atom significantly impacts purification protocols. Standard acid-base extractions effective for alkyl piperidines may fail here due to the low pKa.
| Property | Value (Est./Exp.) | Implications for Handling |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction. |
| pKa (Conjugated Acid) | ~2.5 – 3.5 | Weak Base. Will not protonate fully in weak acids (e.g., acetic acid). Requires strong mineral acids (HCl) to form salts. |
| Solubility | High in DMSO, DCM, MeOH; Low in Water | Stock solutions should be prepared in DMSO (up to 100 mM). |
| H-Bond Donors/Acceptors | 0 / 3 | Good membrane permeability; CNS-active potential. |
Part 3: Synthetic Pathways[3]
We present two validated methodologies: Method A (SNAr) for scalability and cost-efficiency, and Method B (Pd-Catalysis) for high-value, regio-specific synthesis.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred industrial route due to the activation provided by the fluorine atoms.
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Precursor: 1-Bromo-2,3,4-trifluorobenzene.
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Mechanism: The piperidine nitrogen attacks the C1 position. In polyfluoroarenes, nucleophilic attack preferentially occurs para to a fluorine atom (activated by resonance) or ortho (activated by induction). The 2,3,4-trifluoro pattern directs substitution to C1, displacing the fluorine para to the C3-F.
Method B: Buchwald-Hartwig Amination
Used when starting with less activated precursors (e.g., 1,4-dibromo-2,3-difluorobenzene).
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Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.
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Base: NaOtBu.
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Advantage: Higher functional group tolerance; avoids regio-isomer byproducts common in SNAr.
Synthesis Workflow Diagram
Caption: Figure 1. SNAr Synthesis Pathway illustrating the displacement of fluorine by 4-methylpiperidine.
Part 4: Reactivity & Functionalization
The Bromine handle (C4) is the primary site for diversification. The molecule is designed as a "coupling partner."
Cross-Coupling Capabilities
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Suzuki-Miyaura Coupling:
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Partners: Aryl/Heteroaryl boronic acids.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Utility: Attaching the "warhead" or active pharmacophore.
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Buchwald-Hartwig Amination (Secondary):
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Partners: Primary/Secondary amines.
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Utility: Creating biphenyl-amine or aniline-linked inhibitors.
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Lithium-Halogen Exchange:
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Reagent: n-BuLi at -78°C.
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Risk: The ortho-fluorines make the ring susceptible to benzyne formation if the temperature is not strictly controlled. The Li species is unstable and can eliminate LiF to form a benzyne intermediate.
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Recommendation: Use iPrMgCl·LiCl (Turbo Grignard) for safer magnesiation at -20°C to 0°C.
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Reactivity Map
Caption: Figure 2.[3][2] Functionalization landscape of the scaffold, highlighting the versatility of the C-Br bond.[4]
Part 5: Handling & Safety Protocol
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (H302).[5]
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Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
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Sensitization: Potential skin sensitizer due to the reactive halogenated aromatic nature.
Storage & Stability:
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Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Protect from light (aryl bromides can undergo slow photodehalogenation).
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Shelf Life: >2 years if stored properly in solid form.
References
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BenchChem. (2024). Product Analysis: 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3).[1] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14621037, 4-Bromo-2,3-difluoroaniline. (Precursor Data).[4] Retrieved from [1]
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Carberry, P. et al. (2014). Synthesis of Fluorinated Piperidines and their Application in Medicinal Chemistry.[1][3] Journal of Medicinal Chemistry. (Contextual citation for fluorinated piperidine scaffolds).
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Sakata, G. et al. (1989). Synthesis and herbicidal activity of polyfluoro-4-methylpiperidines. Heterocycles.[1][3][6][7] (Historical context on SNAr of polyfluoroarenes).
Sources
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- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-1-methylpiperidine | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijpsi.org [ijpsi.org]
